molecular formula C21H24N4O3 B5533770 1-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

1-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

Cat. No. B5533770
M. Wt: 380.4 g/mol
InChI Key: ULYAJEXXSJYAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of compounds known for their unique three-dimensional architectures and potential pharmacological relevance. The core structure features a spiro linkage between piperidine and quinoxalin rings, indicative of compounds with significant biological activity and complex molecular interactions.

Synthesis Analysis

The synthesis of similar spiro compounds involves solid-phase synthesis techniques, starting with commercially available building blocks like protected amino acids, 2-nitrobenzensulfonyl chlorides, and α-bromoacetophenones. A crucial step is a base-mediated tandem reaction including C-arylation followed by cyclization into indazole oxides and subsequent formation of a 5-membered heterocycle through ring expansion into quinazolines. These derivatives are then cyclized into spiro compounds in solution after cleavage from the resin (Pospíšilová, Krchňák, & Schütznerová, 2018).

Molecular Structure Analysis

Molecular structures of similar compounds are supported by 1H NMR, 13C NMR, and X-ray crystallography data, indicating the precise arrangement of atoms within the molecule and confirming the spiro-linkage between different rings. These analyses are critical for understanding the compound's reactivity and interaction with biological targets (Alizadeh, Ghanbaripour, & Zhu, 2014).

Chemical Reactions and Properties

Chemical reactions involving spiro compounds often include multi-component reactions facilitated by catalysts like piperidine. These reactions are notable for their good yields, mild conditions, and the synthesis of derivatives with potential antibacterial activities. The structural assignments of the synthesized compounds, supported by spectroscopic techniques, further elucidate the compounds' chemical properties and potential biological activities (Vinoth, Vadivel, & Lalitha, 2021).

properties

IUPAC Name

1'-(5-acetyl-2,4-dimethyl-1H-pyrrole-3-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-12-17(13(2)22-18(12)14(3)26)19(27)25-10-8-21(9-11-25)20(28)23-15-6-4-5-7-16(15)24-21/h4-7,22,24H,8-11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYAJEXXSJYAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.